(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that features a unique structure combining acenaphthothiazole and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Acenaphthothiazole Core: The acenaphthothiazole core can be synthesized by cyclization reactions involving acenaphthene and sulfur-containing reagents.
Introduction of the Acrylamide Group: The acrylamide group is introduced through a condensation reaction between an appropriate amine and an acrylamide derivative.
Coupling with Thiophene: The final step involves coupling the acenaphthothiazole-acrylamide intermediate with a thiophene derivative under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of (E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenyl)acrylamide: Similar structure but with a phenyl group instead of a thiophene ring.
(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(pyridyl)acrylamide: Contains a pyridyl group, offering different electronic properties.
Uniqueness
(E)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of both acenaphthothiazole and thiophene moieties. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2OS2/c23-17(9-8-14-4-2-10-24-14)21-20-22-19-15-5-1-3-12-6-7-13(18(12)15)11-16(19)25-20/h1-5,8-11H,6-7H2,(H,21,22,23)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLDVBMKCJKJES-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C=CC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)/C=C/C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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